4-Aminobut-2-ynoic acid

Descripción general

Descripción

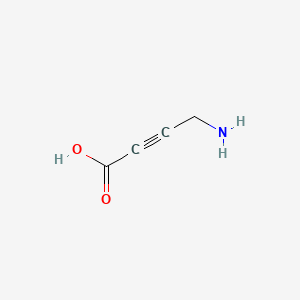

4-Aminobut-2-ynoic acid is an organic compound with the molecular formula C4H5NO2 It is characterized by the presence of an amino group (-NH2) attached to a butynoic acid backbone, which includes a triple bond between the second and third carbon atoms

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-Aminobut-2-ynoic acid can be achieved through several methods. One common approach involves the reaction of propargyl bromide with potassium phthalimide to form N-propargylphthalimide, which is then hydrolyzed to yield this compound. The reaction conditions typically involve the use of solvents such as dimethylformamide (DMF) and catalysts like potassium carbonate.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable processes, such as the catalytic hydrogenation of 4-Nitrobut-2-ynoic acid followed by hydrolysis. This method allows for the efficient production of the compound in larger quantities, suitable for commercial applications.

Análisis De Reacciones Químicas

Types of Reactions

4-Aminobut-2-ynoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the triple bond into a double or single bond, yielding different amino acid derivatives.

Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Hydrogenation reactions often use palladium on carbon (Pd/C) as a catalyst.

Substitution: Nucleophilic substitution reactions may involve reagents such as alkyl halides and acyl chlorides.

Major Products Formed

Aplicaciones Científicas De Investigación

Structural Characteristics

4-Aminobut-2-ynoic acid is characterized by its unique alkyne functional group, which contributes to its reactivity and interactions with biological systems. The molecular formula is , and it has a molecular weight of approximately 99.09 g/mol. The compound exists in a zwitterionic form, which enhances its solubility in aqueous environments and facilitates interactions with various biological targets .

Biological Activities

Antimicrobial Properties

Research indicates that derivatives of this compound exhibit significant antimicrobial activity against both gram-positive and gram-negative bacteria as well as fungi. This makes them potential candidates for developing new antibiotics . The following table summarizes the antimicrobial efficacy of various derivatives:

| Compound Derivative | Activity Type | Target Organisms |

|---|---|---|

| This compound | Antibacterial | Gram-positive and negative bacteria |

| This compound derivatives | Antifungal | Yeasts and molds |

Neuropharmacological Applications

this compound is also studied for its role as a GABA receptor modulator. It has been shown to influence GABAergic neurotransmission, which is crucial for treating various neurological disorders such as epilepsy and anxiety. Studies have demonstrated that this compound can enhance the efficacy of GABA at its receptors, leading to increased inhibitory neurotransmission .

Therapeutic Potential

Cancer Treatment

Recent patents highlight the potential of this compound derivatives as antitumor agents. These compounds can covalently bind to mutated forms of the KRAS protein, which is implicated in many cancers, including pancreatic and colorectal cancers. This mechanism suggests a novel approach for targeted cancer therapies .

Case Studies

-

Antimicrobial Activity Study

A study conducted on various derivatives of this compound demonstrated their effectiveness against multidrug-resistant strains of bacteria. The results indicated that certain modifications to the compound's structure significantly enhanced its antibacterial properties, paving the way for new antibiotic formulations. -

GABA Receptor Modulation Research

In a controlled laboratory setting, researchers observed that this compound increased the amplitude of GABA-induced currents in Xenopus oocytes expressing GABAC receptors. This finding supports its potential use in developing treatments for disorders characterized by impaired GABAergic signaling .

Mecanismo De Acción

The mechanism of action of 4-Aminobut-2-ynoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. Additionally, its structural features allow it to interact with various receptors, modulating their activity and influencing cellular pathways.

Comparación Con Compuestos Similares

Similar Compounds

4-Aminocrotonic acid: An unsaturated analogue with a double bond, known for its role in neurotransmission.

4-Aminotetrolic acid: Contains a triple bond and is studied for its effects on GABA receptors.

Uniqueness

4-Aminobut-2-ynoic acid is unique due to its triple bond, which imparts distinct chemical reactivity and biological activity compared to its analogues. This structural feature allows for specific interactions with molecular targets, making it a valuable compound in various research applications.

Actividad Biológica

4-Aminobut-2-ynoic acid, also known as trans-4-Aminocrotonic acid (TACA), is a compound of significant interest in biochemical and pharmacological research. Its unique structure, characterized by a triple bond, distinguishes it from similar compounds and contributes to its biological activity. This article explores the mechanisms of action, biochemical pathways, and potential therapeutic applications of this compound, supported by data tables and case studies.

- Molecular Formula : C₄H₅NO₂

- Molecular Weight : 99.09 g/mol

- CAS Number : 34014-16-9

This compound primarily functions as an agonist for gamma-aminobutyric acid (GABA) receptors, specifically GABA(A) and GABA(C) receptors. Its mechanism involves:

- Receptor Interaction : The compound binds to GABA receptors, leading to increased chloride ion influx into neurons, which results in hyperpolarization and decreased neuronal excitability.

- Enzyme Inhibition : It acts as a competitive inhibitor of GABA transaminase, an enzyme responsible for the degradation of GABA, thereby potentially increasing GABA levels in the brain .

Biochemical Pathways

The activation of GABA receptors by this compound influences several neurological processes:

- Mood Regulation : By modulating GABAergic neurotransmission, it may help in the treatment of mood disorders.

- Seizure Threshold : Its role in enhancing GABAergic activity suggests potential applications in epilepsy management.

Research Applications

This compound has diverse applications across various fields:

| Field | Application |

|---|---|

| Chemistry | Used as a building block in synthesizing complex organic molecules |

| Biology | Studied for enzyme inhibition and protein synthesis |

| Medicine | Investigated for therapeutic effects in neurological disorders |

| Industry | Utilized in producing specialty chemicals and pharmaceuticals |

Case Studies

- Neuropharmacological Studies : Research has demonstrated that this compound significantly enhances the effects of GABA, leading to improved outcomes in animal models of anxiety and depression .

- Cancer Research : A study indicated that derivatives of this compound exhibit antitumor activity by targeting specific cellular pathways involved in cancer progression. This highlights its potential as a therapeutic agent in oncology .

Comparison with Similar Compounds

The unique structure of this compound allows it to interact differently with biological targets compared to its analogs:

| Compound | Structure | Biological Activity |

|---|---|---|

| 4-Aminocrotonic acid | Unsaturated | Neurotransmission modulation |

| 4-Aminotetrolic acid | Contains a triple bond | Inhibitory effects on GABA transaminase |

Pharmacokinetics

The pharmacokinetic profile of this compound suggests that it is likely absorbed through the gastrointestinal tract, distributed via the bloodstream, metabolized primarily in the liver, and excreted through urine.

Propiedades

IUPAC Name |

4-aminobut-2-ynoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5NO2/c5-3-1-2-4(6)7/h3,5H2,(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAGBKMXGOMEWNO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C#CC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20187625 | |

| Record name | 4-Aminotetrolic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20187625 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

99.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34014-16-9 | |

| Record name | 4-Aminotetrolic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034014169 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Aminotetrolic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20187625 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the structural characterization of 4-ATA?

A: 4-Aminotetrolic acid (IUPAC name: 4-Amino-but-2-ynoic acid) possesses the molecular formula C4H5NO2. [, ] Its molecular weight is 99.09 g/mol. [] Crystallographic studies reveal that 4-ATA exists as a zwitterion in its solid state, with a three-dimensional network of hydrogen bonds between molecules. []

Q2: Are there any known inhibitors of GABA transaminase activity?

A: Yes, research indicates that 4-ATA acts as a competitive inhibitor of GABA transaminase, an enzyme responsible for GABA degradation. [] This inhibitory effect was observed in both rat brain mitochondria and P. fluorescens extracts. [] Interestingly, other substituted tetrolic acids did not exhibit this inhibitory effect, highlighting the specific structural requirements for GABA transaminase inhibition. []

Q3: What analytical techniques are employed to study 4-ATA?

A: Various analytical methods are crucial for characterizing and quantifying 4-ATA. Techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) can provide detailed structural information and confirm its identity. [, ] Additionally, methods like high-performance liquid chromatography (HPLC) are employed to separate and quantify 4-ATA, particularly in biological samples. [] These techniques are essential for studying its synthesis, metabolism, and biological activity.

Q4: Has 4-ATA been used in the synthesis of other important compounds?

A: Yes, 4-ATA has served as a precursor for the synthesis of radiolabeled GABA, specifically [2,3-3H] GABA, at high specific activity. [] This radiolabeled GABA is a valuable tool in research for studying GABA receptors, transport mechanisms, and metabolism.

Q5: Are there any computational chemistry studies conducted on 4-ATA?

A: Yes, computational chemistry approaches have been employed to understand 4-ATA's electronic structure and conformational properties. [] Studies using the CNDO/2 molecular orbital method have provided insights into its electronic distribution and potential energy surfaces. [] This information is valuable for comprehending its interactions with biological targets and guiding further research on its pharmacological properties.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.